molecular formula C6H7ClN2O2 B13214409 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde

2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13214409
M. Wt: 174.58 g/mol
InChI Key: XQLRMOUEVNXADO-UHFFFAOYSA-N
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Description

2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde is a substituted imidazole derivative characterized by three key functional groups:

  • Chlorine at position 2 of the imidazole ring, introducing electron-withdrawing effects.
  • Methoxymethyl at position 1, contributing steric bulk and polarizability.
  • Carbaldehyde at position 5, enabling nucleophilic addition and coordination chemistry.

Its reactivity is influenced by the interplay of substituents, which modulate electronic and steric properties.

Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

2-chloro-3-(methoxymethyl)imidazole-4-carbaldehyde

InChI

InChI=1S/C6H7ClN2O2/c1-11-4-9-5(3-10)2-8-6(9)7/h2-3H,4H2,1H3

InChI Key

XQLRMOUEVNXADO-UHFFFAOYSA-N

Canonical SMILES

COCN1C(=CN=C1Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde typically involves the chlorination of an imidazole derivative followed by the introduction of a methoxymethyl group. One common method involves the reaction of 1H-imidazole-5-carbaldehyde with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting microbial infections.

    Industry: Utilized in the production of specialty chemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Halogen vs. Non-Halogenated Derivatives
  • 2-(Methoxymethyl)-1H-imidazole-5-carbaldehyde ():
    Lacks the chlorine atom at position 2. The absence of this electron-withdrawing group likely reduces electrophilicity at the aldehyde compared to the chloro-substituted target compound. Spectral differences in $^{1}\text{H NMR}$ would arise, particularly in the aldehyde proton shift.
  • 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde ():
    Bromine at position 5 vs. chlorine at position 2. Bromine’s larger atomic radius and lower electronegativity may alter crystal packing (higher melting points) and UV-Vis absorption compared to chlorine derivatives.
Substituent Position and Electronic Effects
  • 1-Methyl-1H-imidazole-5-carbaldehyde ():
    Replaces methoxymethyl with a methyl group. The methyl group is less polarizable, reducing solubility in polar solvents. IR spectra would show distinct C-O stretches absent in the methyl analog.
  • 3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) ():
    Incorporates a benzyl-indole system. The extended conjugation increases molecular weight and may redshift UV-Vis maxima compared to the target compound.
Benzimidazole vs. Imidazole Derivatives
  • Melting points for benzimidazoles (e.g., >200°C in ) often exceed those of simple imidazoles due to improved π-stacking.

Comparative Data Table

Compound Name Substituents (Position) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde Cl (2), CH$2$OCH$3$ (1), CHO (5) Not reported Expected C=O stretch ~1700 cm$^{-1}$; aldehyde proton δ ~9.5–10 ppm Target compound
2-(Methoxymethyl)-1H-imidazole-5-carbaldehyde CH$2$OCH$3$ (1), CHO (5) Not reported C-O stretch ~1100 cm$^{-1}$; aldehyde proton δ ~9.8 ppm
5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde Br (5), CH$_3$ (1), CHO (2) Not reported Br-C stretch ~600 cm$^{-1}$; aldehyde proton δ ~10.2 ppm
3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole Benzyl-indole system 159–160 N-H stretch ~3400 cm$^{-1}$; aromatic protons δ 6.5–8.0 ppm

Biological Activity

2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a five-membered imidazole ring with various substituents, including a chloro group and a methoxymethyl group, which contribute to its electrophilic nature. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C6H6ClN2O
  • Molecular Weight : 174.58 g/mol
  • Structure : The compound contains an imidazole ring, which is recognized for its ability to interact with various biological targets.

The biological activity of 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde primarily involves its role as an electrophile. It can react with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes. This interaction is crucial for its antimicrobial and anticancer properties.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Cellular Disruption : By modifying biomolecules, it can interfere with normal cellular functions.

Antimicrobial Properties

Research indicates that 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde exhibits significant antimicrobial activity against various pathogens. Its electrophilic nature allows it to bind to microbial enzymes, inhibiting their function.

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. For instance, compounds structurally related to 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Cell Line IC50 (µM) Mechanism of Action
HEK 293 (Kidney)25Topoisomerase IIR inhibition
MCF-7 (Breast)0.75Induction of apoptosis
A549 (Lung)4.37Cell cycle arrest
HCT-116 (Colon)3.0Focal adhesion kinase (FAK) inhibition

Study 1: Anticancer Activity

A study conducted by Baviskar et al. demonstrated that imidazole derivatives, including variants similar to 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde, showed potent catalytic inhibition of DNA topoisomerases in kidney cancer cells (HEK 293). The compound exhibited an IC50 value of 25 µM, indicating significant cytotoxicity compared to control groups .

Study 2: Antimicrobial Efficacy

In another investigation, the antibacterial properties of the compound were assessed against various strains of bacteria. The results indicated effective inhibition at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

Discussion

The diverse biological activities exhibited by 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde highlight its potential as a valuable scaffold in drug discovery. Its ability to modulate enzyme activity and disrupt cellular processes positions it as a candidate for further research in both antimicrobial and anticancer applications.

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